molecular formula C15H22N2O3 B13931216 tert-Butyl 2-(2-oxo-1,2-dihydropyridin-4-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B13931216
M. Wt: 278.35 g/mol
InChI Key: PPONGMJAVMCZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridone with piperidinecarboxylic acid derivatives under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate: Known for its unique structural features and applications.

    Piperidinecarboxylates: A broader class of compounds with diverse pharmacological properties.

    Pyridone Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

1,1-Dimethylethyl 2-(1,2-dihydro-2-oxo-4-pyridinyl)-1-piperidinecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-1H-pyridin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-5-4-6-12(17)11-7-8-16-13(18)10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18)

InChI Key

PPONGMJAVMCZQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=O)NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.